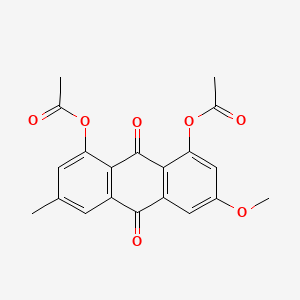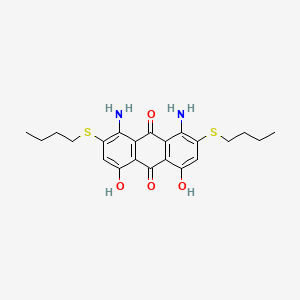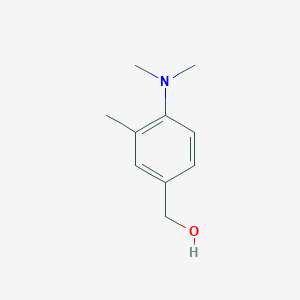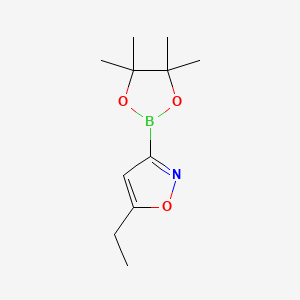
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound that features an isoxazole ring substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The dioxaborolane group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Bis(pinacolato)diboron or pinacolborane with palladium catalysts.
Hydroboration: Pinacolborane with transition metal catalysts.
Coupling Reactions: Aryl iodides with copper catalysts.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of boron-containing compounds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H18BNO3 |
|---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
5-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H18BNO3/c1-6-8-7-9(13-14-8)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |
InChI Key |
YDDPYDUPHSPBQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


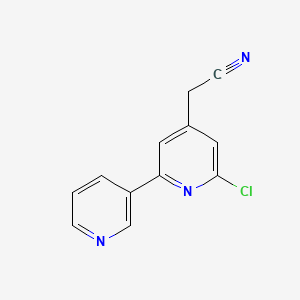
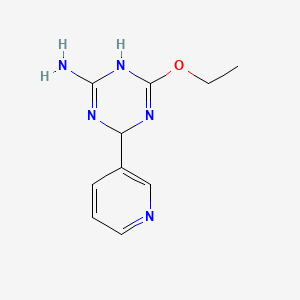
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
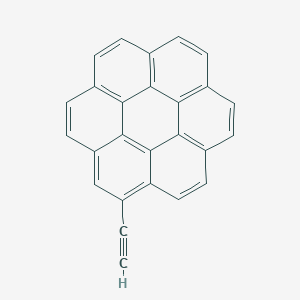
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)

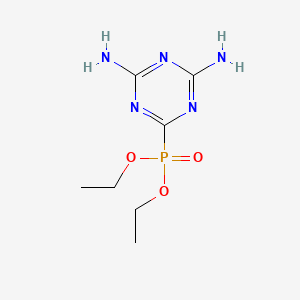
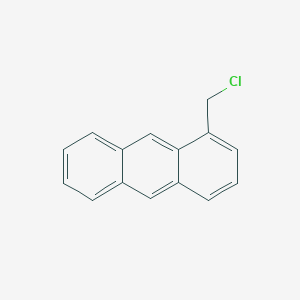
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
